3,4-dichloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
Description
3,4-Dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide is a complex organic compound known for its unique polycyclic structure. This compound has garnered significant interest in the scientific community due to its potential antiviral properties and its role in various chemical reactions.
Properties
IUPAC Name |
3,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-12-4-1-7(5-13(12)20)16(23)21-22-17(24)14-8-2-3-9(11-6-10(8)11)15(14)18(22)25/h1-5,8-11,14-15H,6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFCTMCIJSAHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves the reaction of 4-oxatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione with hydrazides of benzoic acids, arylaminoacetic acid, and oxalic acid . The reaction conditions often include refluxing in solvents like xylene or toluene to increase yield and purity .
Industrial Production Methods
Industrial production methods for this compound are still being optimized. The synthesis involves the Diels-Alder reaction of cycloheptatriene with maleic anhydride, followed by further reactions with hydrazides .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include arylisocyanates, hydrazine hydrate, and various solvents like benzene and methanol . Reaction conditions often involve refluxing and crystallization from aqueous methanol .
Major Products
The major products formed from these reactions include various polycyclic N-amidoimides and urea derivatives, which have shown significant antiviral activity .
Scientific Research Applications
3,4-Dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide has several scientific research applications:
Chemistry: Used in the synthesis of novel polycyclic compounds with potential antiviral properties.
Biology: Studied for its low cytotoxicity and high antiviral activity against orthopoxviruses.
Medicine: Potential use in developing antiviral drugs with prolonged action.
Industry: Research is ongoing to optimize its industrial production for large-scale applications.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
ST-246: A close analog with high antiviral activity.
N-benzamidoimides: Similar compounds with varying degrees of antiviral activity.
1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)ureas: Derivatives studied for their antiviral properties.
Uniqueness
3,4-Dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide stands out due to its unique polycyclic structure and the presence of chlorine atoms, which contribute to its high antiviral activity and low cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
